N1-(3-氯-4-氟苯基)-N2-(4-(二甲氨基)苯乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a useful research compound. Its molecular formula is C18H19ClFN3O2 and its molecular weight is 363.82. The purity is usually 95%.

BenchChem offers high-quality N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 应用: 在结肠癌细胞中,该化合物(DW-8)已证明具有通过内在凋亡介导的抗增殖作用 . 研究其作用机制及其作为抗癌剂的潜力至关重要。

- 应用: 研究人员使用这种基序从双孢蘑菇中鉴定出酪氨酸酶(参与黑色素生成的酶)的抑制剂。 这些抑制剂可能在皮肤健康和化妆品中得到应用 .

- 噻唑化学: 噻唑支架,包括N1-(3-氯-4-氟苯基)-N2-(4-(二甲氨基)苯乙基)草酰胺的衍生物,已导致磺胺噻唑(抗菌)、阿巴芬净(抗真菌)和抗逆转录病毒药物的开发。 这些化合物在各种治疗领域起着至关重要的作用 .

- 噻唑衍生物: 近年来,噻唑类药物的进步提高了HIV治疗的疗效。 研究该化合物在HIV管理中的潜力具有现实意义 .

- 氯取代: 氯的存在于低分子量化合物中,通过改变碳的亲电性,会显着影响其生物活性。 了解这种影响对于药物设计至关重要 .

抗菌活性

癌细胞中的抗增殖作用

酪氨酸酶抑制用于皮肤健康

药物支架开发

HIV治疗增强

氯对生物活性的影响

总之,N1-(3-氯-4-氟苯基)-N2-(4-(二甲氨基)苯乙基)草酰胺在各种科学领域都具有前景,从抗菌研究到癌症治疗和皮肤健康。其独特的性质使其成为进一步研究的有趣课题。 🌟 .

生物活性

N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound was synthesized through a reaction involving (2,4-dinitro-phenyl)hydrazine and 1-(3-chloro-4-fluorophenyl)ethan-1-one in ethanol under reflux conditions. The product was recrystallized from THF to obtain red single crystals after three days .

Chemical Structure

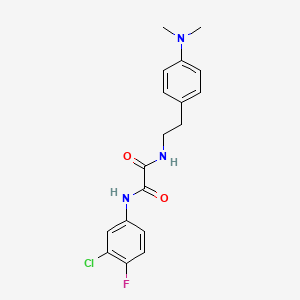

The chemical structure of N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide can be represented as follows:

- Molecular Formula : C18H20ClF2N3O2

- SMILES Notation : Cc1ccc(cc1N(C(=O)C(=O)N(C)c2ccc(cc2Cl)F))C

Anticancer Activity

Recent studies have indicated that derivatives of oxalamide compounds exhibit significant anticancer properties. For instance, compounds similar to N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide have been shown to inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation .

Cholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. A study on related compounds demonstrated that they could inhibit AChE with IC50 values in the low micromolar range, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

| Compound | IC50 (AChE) | Selectivity Index (BuChE/AChE) |

|---|---|---|

| N1-(3-chloro-4-fluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide | TBD | TBD |

| Donepezil | 0.007 µM | 365 |

Case Studies and Research Findings

- Antioxidant Properties : In addition to cholinesterase inhibition, some derivatives showed antioxidant activity. This dual action enhances their therapeutic potential in neurodegenerative disorders .

- Cytotoxicity Studies : Cytotoxicity assays conducted on various cell lines indicated that while some derivatives were effective against cancer cells, they exhibited low cytotoxicity at therapeutic concentrations, making them promising candidates for further development .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications in the phenyl rings significantly influenced biological activity. For example, the introduction of dimethylamino groups enhanced both AChE inhibition and antioxidant properties, indicating a favorable pharmacophore for drug design .

属性

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN3O2/c1-23(2)14-6-3-12(4-7-14)9-10-21-17(24)18(25)22-13-5-8-16(20)15(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJUSWJTTDENET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。